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molecular formula C8H6ClF3S B031463 4-(Trifluoromethylthio)benzyl chloride CAS No. 74483-45-7

4-(Trifluoromethylthio)benzyl chloride

Cat. No. B031463
M. Wt: 226.65 g/mol
InChI Key: BEWDYNRVCARDOP-UHFFFAOYSA-N
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Patent
US04284643

Procedure details

75 g of sodium cyanide were dissolved in 200 ml of water, and 15 g of tetraethylammonium chloride after 450 g of 4-trifluoromethylmercapto-benzyl chloride were added. The reaction mixture was stirred at 110° C. for 1 hour and then cooled. The cold mixture was diluted with 200 ml of water and then extracted twice with methylene chloride. After drying the organic phase, the solvent was distilled off and the crude product was purified by distillation. 410 g of 4-trifluoromethylmercapto-benzyl cyanide were obtained. Boiling point=95°-97° C./1.5 mm Hg; nD20 =1.5025.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[F:4][C:5]([S:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Cl)=[CH:11][CH:10]=1)([F:7])[F:6]>O.[Cl-].C([N+](CC)(CC)CC)C>[F:4][C:5]([S:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][C:1]#[N:2])=[CH:11][CH:10]=1)([F:7])[F:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
450 g
Type
reactant
Smiles
FC(F)(F)SC1=CC=C(CCl)C=C1
Name
Quantity
15 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC)(CC)CC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 110° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted twice with methylene chloride
CUSTOM
Type
CUSTOM
Details
After drying the organic phase
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISTILLATION
Type
DISTILLATION
Details
the crude product was purified by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(F)(F)SC1=CC=C(CC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 410 g
YIELD: CALCULATEDPERCENTYIELD 123.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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